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Cat. No.: B8116016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-BCN-PEG1-diamide is a homobifunctional crosslinker designed for the covalent labeling

and conjugation of biomolecules through copper-free click chemistry. This reagent features two

bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that readily and specifically

react with azide-functionalized molecules via the Strain-Promoted Azide-Alkyne Cycloaddition

(SPAAC) reaction.[1][2] The two BCN groups are separated by a short polyethylene glycol

(PEG1) spacer, which helps to mitigate aggregation and improve solubility.[3][4]

The bifunctional nature of Bis-BCN-PEG1-diamide allows for the crosslinking of two separate

azide-containing molecules or the dual-labeling of a single biomolecule. The SPAAC reaction is

bioorthogonal, meaning it can proceed efficiently in complex biological media without interfering

with native cellular processes, making it an ideal tool for in vitro and in vivo studies.[1] This

application note provides detailed protocols for labeling proteins with Bis-BCN-PEG1-diamide
and presents relevant quantitative data to guide experimental design.

Data Presentation
Quantitative Comparison of Reaction Kinetics
The efficiency of a bioorthogonal reaction is often measured by its second-order rate constant

(k₂), which indicates how quickly the reacting partners form a product. A higher k₂ value
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signifies a faster reaction, which is often desirable, especially when working with low

concentrations of biomolecules.

Cyclooctyne Azide
Second-Order Rate
Constant (k₂)
(M⁻¹s⁻¹)

Solvent

BCN Benzyl azide 0.29 CD₃CN/D₂O (1:2)

BCN Phenyl-CH₂-CH₂-N₃ 0.31 THF/H₂O (9:1)

exo-BCN Benzyl azide 0.19 CD₃CN/D₂O (1:2)

endo-BCN Benzyl azide 0.29 CD₃CN/D₂O (1:2)

Table 1: Comparative second-order rate constants for the SPAAC reaction of BCN and its

diastereomers with various azides. Note: Rate constants can vary depending on the specific

azide, solvent, and temperature.

Stability of BCN Crosslinkers
The stability of the BCN moiety is crucial for its successful application in biological systems.

Crosslinker Condition Half-life

BCN 100 µM GSH ~6 hours

DBCO 100 µM GSH 71 minutes

Table 2: Stability of BCN and DBCO crosslinkers in the presence of glutathione (GSH).

Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-
Modified Protein with Bis-BCN-PEG1-diamide
This protocol describes the general steps for conjugating an azide-containing protein with Bis-
BCN-PEG1-diamide. The azide functionality can be introduced into the protein through various
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methods, such as the incorporation of unnatural amino acids (e.g., p-azidophenylalanine) or by

modifying native amino acids with azide-PEG-NHS esters.

Materials:

Azide-modified protein of interest

Bis-BCN-PEG1-diamide

Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

Desalting column (e.g., spin desalting column)

Reaction tubes

Procedure:

Preparation of Stock Solutions:

Prepare a stock solution of the azide-modified protein at a concentration of 1-5 mg/mL in

PBS, pH 7.4.

Immediately before use, dissolve Bis-BCN-PEG1-diamide in anhydrous DMSO to a stock

concentration of 10 mM.

Conjugation Reaction:

Add a 5- to 20-fold molar excess of the Bis-BCN-PEG1-diamide stock solution to the

azide-modified protein solution. It is recommended to add the linker solution dropwise

while gently mixing to avoid protein precipitation. The final DMSO concentration should

ideally not exceed 10% (v/v).

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with

gentle end-over-end mixing. The optimal incubation time and temperature may need to be

determined empirically for each specific protein.
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Purification of the Labeled Protein:

Remove the excess, unreacted Bis-BCN-PEG1-diamide using a desalting column

equilibrated with PBS or another buffer suitable for the protein.

Determine the concentration of the labeled protein using a standard protein assay (e.g.,

Bradford or BCA assay).

Storage:

The labeled protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-

term storage.

Protocol 2: Two-Step Labeling of a Target Protein using
an Azide-Modified Antibody and a BCN-Functionalized
Reporter Molecule
This protocol outlines a two-step labeling strategy where a primary antibody is first modified

with an azide group and then used to target a specific protein. Subsequently, a BCN-

functionalized reporter molecule (e.g., a fluorophore) is conjugated to the azide-modified

antibody via SPAAC.

Step 1: Azide Modification of the Antibody

Materials:

Primary antibody of interest

Azide-PEG-NHS ester

Amine-free buffer (e.g., PBS, pH 7.4)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column

Procedure:
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Antibody Preparation:

Prepare a solution of the antibody at 1-5 mg/mL in an amine-free buffer.

Azide Modification:

Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10

mM immediately before use.

Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody

solution. The final DMSO concentration should not exceed 10%.

Incubate the reaction for 30-60 minutes at room temperature.

Quenching and Purification:

Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM

and incubate for 15 minutes at room temperature.

Remove excess, unreacted azide reagent using a desalting column equilibrated with PBS.

Determine the concentration of the azide-modified antibody. The antibody is now ready for

the next step or can be stored appropriately.

Step 2: Conjugation with a BCN-Functionalized Reporter

Materials:

Azide-modified antibody from Step 1

BCN-functionalized reporter molecule (e.g., BCN-fluorophore)

PBS, pH 7.4

Procedure:

Conjugation Reaction:
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To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the BCN-

functionalized reporter molecule.

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle

mixing.

Purification:

Purify the antibody-reporter conjugate using a desalting column or size-exclusion

chromatography to remove the unreacted reporter molecule.

Mandatory Visualizations
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
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Caption: Experimental workflow for protein labeling with Bis-BCN-PEG1-diamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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